2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in various chemical reactions and applications. This compound is characterized by the presence of a bromine atom and a butoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it valuable in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The compound, also known as 3-Bromo-5-butoxyphenylboronic acid, pinacol ester , is a biomedical compound commonly used in research and drug development . It acts as a boronic acid derivative, exhibiting potential inhibitory effects against specific enzymes and proteins involved in various diseases, including cancer . This compound is valuable for designing targeted therapies and developing novel pharmaceuticals to treat specific drug-resistant tumors or other diseases .
Biochemical Pathways
Given its potential inhibitory effects on specific enzymes and proteins, it can be inferred that it may influence various biochemical pathways, particularly those associated with the function of the targeted enzymes and proteins .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with various enzymes and proteins. The specific effects would depend on the nature of the target proteins and the context in which they are expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-butoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the development of probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing inhibitors for specific enzymes and proteins.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-butoxyphenylboronic acid: Shares a similar boronic acid moiety but lacks the dioxaborolane group.
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane: Contains a dioxolane ring instead of a dioxaborolane group.
Uniqueness
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromine-substituted phenyl ring and a dioxaborolane group. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(3-bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BBrO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBSOUMYLRMPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675274 |
Source
|
Record name | 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-35-2 |
Source
|
Record name | 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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